Differential Neurotoxic Profile: 5,7-DHT vs. 5,6-DHT on Monoamine Uptake
5,7-DHT exhibits a distinct neurotoxic profile compared to 5,6-DHT. While both compounds effectively reduce serotonin (5-HT) uptake, their effects on norepinephrine (NE) uptake diverge significantly. 5,7-DHT causes a robust, non-selective reduction in both 5-HT and NE uptake, whereas 5,6-DHT shows a more specific, dose-dependent effect primarily on 5-HT uptake at lower doses [1].
| Evidence Dimension | Uptake of [3H]Norepinephrine (NE) and [14C]5-HT in rat lumbar spinal cord synaptosomes |
|---|---|
| Target Compound Data | 5,7-DHT (10-80 μg): reduced [3H]NE uptake by 90-95% and [14C]5-HT uptake by ~80%. |
| Comparator Or Baseline | 5,6-DHT (20-80 μg): reduced [14C]5-HT uptake by 90%; [3H]NE uptake unaffected at lower doses (20-40 μg) but fell by 45-55% at 40-80 μg. |
| Quantified Difference | 5,7-DHT produces a 90-95% reduction in NE uptake across a broad dose range, compared to 5,6-DHT's 0-55% reduction which is highly dose-dependent. |
| Conditions | Intrathecal administration into lumbar subarachnoid space; assessment 2-3 weeks post-injection. |
Why This Matters
For researchers requiring combined serotonergic and noradrenergic lesions, 5,7-DHT is the more consistent and powerful tool, whereas 5,6-DHT offers greater specificity for serotonin at lower doses.
- [1] Wiley. (1985). Selective Neurotoxic Lesions of Descending Serotonergic and Noradrenergic Pathways in the Rat. Journal of Neurochemistry. View Source
